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Abstract
2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted

phenethylamine and a positional isomer of the classic psychedelic mescaline.[1] Despite its

structural similarity to psychoactive compounds and its demonstrated in vitro activity as a

serotonin receptor agonist, 2,4,5-TMPEA is generally considered to be behaviorally inactive in

humans at commonly tested oral doses.[1] This enigmatic profile makes it a person of interest

for structure-activity relationship (SAR) studies within the phenethylamine class. This technical

guide provides a comprehensive overview of the pharmacology of 2,4,5-TMPEA, focusing on

its receptor interaction profile, signaling pathways, and the experimental methodologies used to

elucidate its pharmacodynamic properties.

Introduction
2,4,5-Trimethoxyphenethylamine is a member of the 2C family of phenethylamines and is the

parent compound of the 2C-O series.[1] It is the α-desmethyl analog of the potent psychedelic

2,4,5-trimethoxyamphetamine (TMA-2).[1] The key difference in the substitution pattern

between 2,4,5-TMPEA and its more widely known isomer, mescaline (3,4,5-

trimethoxyphenethylamine), is believed to be a critical determinant of their distinct

pharmacological and psychoactive profiles.[1] While mescaline is a well-characterized

psychedelic, 2,4,5-TMPEA's lack of psychoactivity at doses up to 300 mg orally presents a

puzzle, especially given its activity at key serotonin receptors implicated in psychedelic effects.
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[1] This guide delves into the known pharmacology of 2,4,5-TMPEA to provide a detailed

resource for researchers in pharmacology and drug development.

Pharmacodynamics
Primary Mechanism of Action: Serotonin 5-HT2 Receptor
Agonism
The principal mechanism of action of 2,4,5-TMPEA is its activity as a full agonist at serotonin 5-

HT2A, 5-HT2B, and 5-HT2C receptors.[2] The 5-HT2A receptor, in particular, is the primary

target for classic psychedelic drugs.[3]

Quantitative Receptor Interaction Profile
The following tables summarize the available quantitative data on the binding affinity (Ki) and

functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA and key comparator

compounds at serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,4,5-TMPEA and Related Compounds

Compound 5-HT2A 5-HT2C 5-HT1A Reference

2,4,5-TMPEA

(2C-O)
1000 - 1700 1900 - 11000 2700 - 5500 [2]

Mescaline 9400 >10000 >10000 [4]

TMA-2 1300 <10000 >5600 [5][6]

2C-B 8 - 1000 15 - 900 2700 - 5500 [2]

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 2,4,5-TMPEA and Related

Compounds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/pdf/The_Pivotal_Role_of_2_4_5_Trimethoxybenzaldehyde_in_the_Synthesis_of_Bioactive_Natural_Products_Application_Notes_and_Protocols.pdf
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.3c00267
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/3,4,5-Trimethoxyamphetamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyamphetamine
https://www.benchchem.com/product/b231678
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Receptor EC50 (nM) Emax (%) Reference

2,4,5-TMPEA

(2C-O)
5-HT2A 195 96-100 [2]

Mescaline 5-HT2A 646 33-74 [2]

TMA-2 5-HT2A 190 84 [5]

2,4,5-TMPEA

Derivatives (2C-

O-X)

5-HT2A 16 - 2600 30 - 84 [7]

2,4,5-TMPEA

Derivatives (2C-

O-X)

5-HT2B Submicromolar 20 - 101 [2]

Signaling Pathways
Activation of the 5-HT2A, 5-HT2B, and 5-HT2C receptors by 2,4,5-TMPEA initiates intracellular

signaling cascades primarily through the Gq/11 family of G proteins.[8][9] This leads to the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol

(DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC).
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5-HT2 Receptor Gq Signaling Pathway

Interaction with Trace Amine-Associated Receptors
(TAARs)
Some phenethylamines are known to interact with trace amine-associated receptors (TAARs).

While the α-methylated analog of 2,4,5-TMPEA, TMA-2, was found to be inactive at the mouse

TAAR1 but bound to the rat TAAR1 with a Ki of 3100 nM, specific data for 2,4,5-TMPEA at

TAARs is not extensively documented.[5]

Pharmacokinetics and Metabolism
Specific pharmacokinetic data for 2,4,5-TMPEA in humans or animals is scarce in the

published literature. However, insights can be drawn from related phenethylamines. An in-vitro

study using rabbit liver tissue suggested that 2,4,5-TMPEA may be less susceptible to

metabolism by monoamine oxidase (MAO) compared to mescaline.[2] The metabolism of other

2C compounds, such as 2C-B, involves oxidative deamination to form the corresponding

ethanol and acetic acid metabolites, as well as O-demethylation followed by N-acetylation.[10]

[11] It is plausible that 2,4,5-TMPEA undergoes similar metabolic transformations. The

apparent lack of oral activity in humans could be due to extensive first-pass metabolism or poor

blood-brain barrier penetration.

Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity (Ki) of 2,4,5-TMPEA

for serotonin receptors.

Materials:

HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

Radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, [3H]-mesulergine for 5-

HT2C).

Non-specific binding competitor (e.g., unlabeled ketanserin, mianserin).
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Test compound: 2,4,5-Trimethoxyphenethylamine.

Assay buffer (e.g., Tris-HCl with physiological salts).

Scintillation fluid and counter.

Procedure:

Membrane Preparation: Culture and harvest cells. Homogenize cells in ice-cold buffer and

centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand,

and varying concentrations of 2,4,5-TMPEA or vehicle. For non-specific binding

determination, add a high concentration of the competitor.

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified time

(e.g., 60 minutes) to reach equilibrium.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate

bound from free radioligand. Wash the filters with ice-cold buffer.

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value (concentration of 2,4,5-TMPEA that inhibits 50% of

specific radioligand binding) by non-linear regression. Calculate the Ki value using the

Cheng-Prusoff equation.
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In Vitro Functional Assay: Calcium Mobilization
This protocol describes a method to determine the functional potency (EC50) and efficacy

(Emax) of 2,4,5-TMPEA by measuring intracellular calcium mobilization.

Materials:

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C

receptor.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., HBSS with HEPES).

Test compound: 2,4,5-Trimethoxyphenethylamine.

Reference agonist (e.g., serotonin).

Fluorescence plate reader with an injection system.

Procedure:

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and incubate

overnight.

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to

each well. Incubate for 1 hour at 37°C.

Compound Preparation: Prepare serial dilutions of 2,4,5-TMPEA and the reference agonist in

assay buffer.

Fluorescence Measurement: Place the plate in the fluorescence reader. Measure baseline

fluorescence. Inject the compound solutions and immediately begin kinetic reading of

fluorescence intensity.

Data Analysis: Determine the peak fluorescence response for each well. Plot the response

against the logarithm of the agonist concentration and fit the data to a four-parameter logistic

equation to determine the EC50 and Emax values.
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Synthesis
The synthesis of 2,4,5-TMPEA typically starts from 2,4,5-trimethoxybenzaldehyde. A common

route involves a Henry condensation with nitromethane to form 2,4,5-trimethoxy-β-nitrostyrene,

followed by reduction of the nitroalkene.

Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene
A solution of 2,4,5-trimethoxybenzaldehyde and nitromethane in a solvent like acetic acid is

heated in the presence of a base catalyst such as cyclohexylamine or ammonium acetate.[1]

The resulting nitrostyrene can be purified by recrystallization.

Reduction of 2,4,5-Trimethoxy-β-nitrostyrene
The reduction of the nitrostyrene to the corresponding phenethylamine can be achieved using

various reducing agents. A common laboratory method employs lithium aluminum hydride

(LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran.[12] Alternative, milder

methods using sodium borohydride in the presence of a catalyst like copper(II) chloride have

also been reported for similar compounds.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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